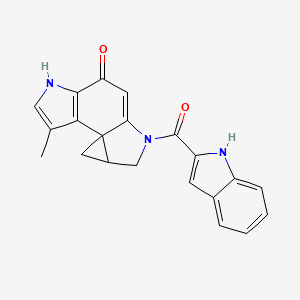
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one typically involves multi-step organic reactions. The starting materials are usually simple indole derivatives, which undergo a series of transformations including cyclization, carbonylation, and methylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and better control over reaction conditions. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The indole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of indole derivatives in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one may be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a candidate for further investigation in preclinical and clinical studies.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one include other indole derivatives such as:
- 1H-indole-2-carboxylic acid
- 1H-indole-3-carboxaldehyde
- 1H-indole-3-acetic acid
Uniqueness
What sets (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one apart from these similar compounds is its unique cyclopropane-fused pyrroloindole structure. This structural feature may confer distinct reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
110352-06-2 |
|---|---|
Molekularformel |
C21H17N3O2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
10-(1H-indole-2-carbonyl)-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one |
InChI |
InChI=1S/C21H17N3O2/c1-11-9-22-19-16(25)7-17-21(18(11)19)8-13(21)10-24(17)20(26)15-6-12-4-2-3-5-14(12)23-15/h2-7,9,13,22-23H,8,10H2,1H3 |
InChI-Schlüssel |
XSIHIAJHMICCIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


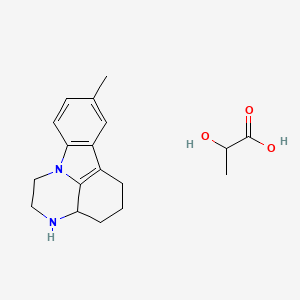
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
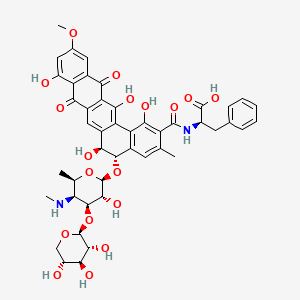

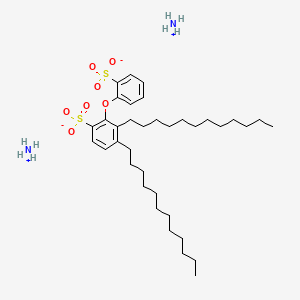
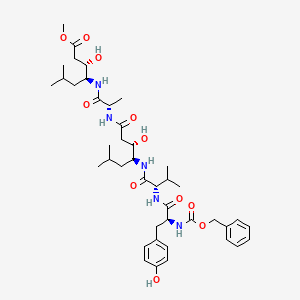

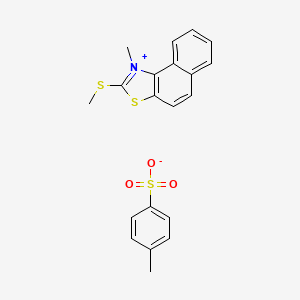
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
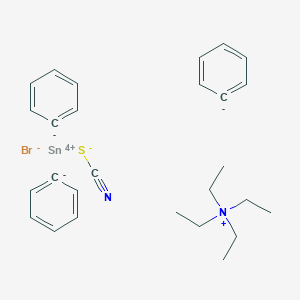

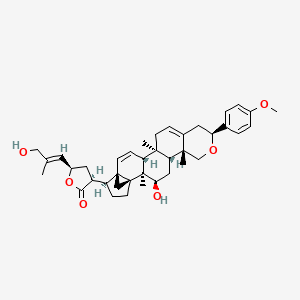
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
